1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone
Overview
Description
“1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone” is a synthetic organic compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.135 . This compound can be used as novel GPR119 agonists .
Synthesis Analysis
The synthesis of this compound involves the use of 2-trifluoromethyl-5-bromopyridine and sec-BuLi . The reaction is carried out in diethyl ether (Et2O) at -78 °C . More detailed synthetic routes and intermediates can be found in various patents and literature .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a trifluoromethyl group and an ethanone group . The exact mass of the molecule is 189.040146 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 233.7±40.0 °C at 760 mmHg, and a flash point of 95.1±27.3 °C . It has a LogP value of 1.84, indicating its lipophilicity . The vapour pressure of the compound is 0.1±0.5 mmHg at 25°C .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- The compound is used in the synthesis of various heterocyclic compounds, including isoquinolines and pyrazolines, which have potential applications in medicinal chemistry (Kopchuk et al., 2017); (Alam et al., 2018).
2. Antiviral Activity Studies
- It's a precursor in the creation of compounds with potential antiviral properties, useful in drug development (Attaby et al., 2006).
3. Materials Science and Chemical Analysis
- This compound is also involved in the study of materials science and chemical analysis, including molecular structure and vibrational studies (Ataol & Ekici, 2014).
4. Catalysis Research
- It serves as a key ingredient in the synthesis of catalysts for chemical reactions, especially in polymerization processes (Sun et al., 2007).
5. Antibacterial Activity
- Its derivatives have been studied for their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Merugu et al., 2010).
Properties
IUPAC Name |
1-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)11-4-7-13(18-8-11)10-2-5-12(6-3-10)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQHJICKIWULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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